3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is a synthetic organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
The synthesis of 3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of a suitable precursor with a chlorinating agent to introduce the chlorine atom at the desired position on the benzodioxole ring.
Coupling Reaction: The chlorinated benzodioxole is then coupled with a suitable methoxy-substituted benzene derivative under conditions that promote the formation of the ether linkage.
Cyclization: The resulting intermediate undergoes cyclization to form the chromenone structure, completing the synthesis of the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the chromenone ring.
Substitution: The chlorine atom on the benzodioxole ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity, especially its anticancer properties, has been a focus of research. It has shown potential in inhibiting the growth of certain cancer cell lines.
Medicine: Due to its anticancer activity, it is being explored as a potential therapeutic agent in oncology.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets within cells. It is believed to exert its effects by:
Inhibiting Enzymes: The compound may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis.
Modulating Signaling Pathways: It can interfere with signaling pathways that regulate cell growth and survival, thereby inhibiting cancer cell growth.
Binding to DNA: The compound may also bind to DNA, disrupting the replication process and leading to cell death
Comparison with Similar Compounds
3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE can be compared with other benzodioxole derivatives, such as:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also exhibit anticancer activity but differ in their structural features and specific biological targets.
Benzodioxole derivatives as COX inhibitors: These compounds are primarily used for their anti-inflammatory properties and have different mechanisms of action compared to the chromenone derivative
Properties
Molecular Formula |
C22H15ClO5 |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C22H15ClO5/c1-12-18(25-10-13-8-19-20(9-17(13)23)27-11-26-19)7-6-15-14-4-2-3-5-16(14)22(24)28-21(12)15/h2-9H,10-11H2,1H3 |
InChI Key |
HCGAXBBGJWSKDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC5=C(C=C4Cl)OCO5 |
Origin of Product |
United States |
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